molecular formula C11H15N3O2 B1376174 Ethyl 6-(3-aminoazetidin-1-yl)pyridine-3-carboxylate CAS No. 1444103-43-8

Ethyl 6-(3-aminoazetidin-1-yl)pyridine-3-carboxylate

Cat. No.: B1376174
CAS No.: 1444103-43-8
M. Wt: 221.26 g/mol
InChI Key: SAHCTRDCINMBBZ-UHFFFAOYSA-N
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Description

Ethyl 6-(3-aminoazetidin-1-yl)pyridine-3-carboxylate is a synthetic organic compound with the molecular formula C11H15N3O2 It is a derivative of pyridine and azetidine, featuring an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(3-aminoazetidin-1-yl)pyridine-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the azetidine ring, followed by its attachment to the pyridine ring. The final step involves esterification to introduce the ethyl ester group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(3-aminoazetidin-1-yl)pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Ethyl 6-(3-aminoazetidin-1-yl)pyridine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 6-(3-aminoazetidin-1-yl)pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-(3-aminoazetidin-1-yl)nicotinate: A closely related compound with similar structural features.

    Ethyl 6-(3-aminoazetidin-1-yl)pyridine-2-carboxylate: Another derivative with a different position of the carboxylate group.

Uniqueness

Ethyl 6-(3-aminoazetidin-1-yl)pyridine-3-carboxylate is unique due to its specific combination of the azetidine and pyridine rings, along with the ethyl ester group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

ethyl 6-(3-aminoazetidin-1-yl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-2-16-11(15)8-3-4-10(13-5-8)14-6-9(12)7-14/h3-5,9H,2,6-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAHCTRDCINMBBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)N2CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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